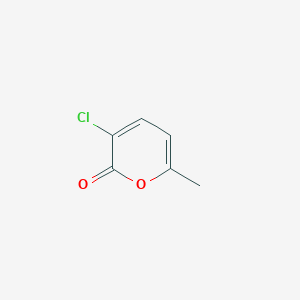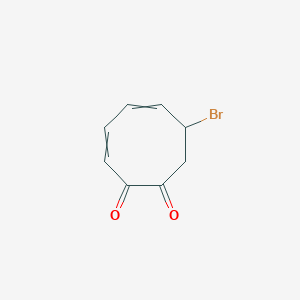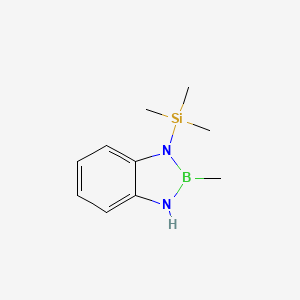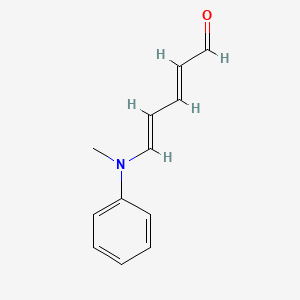![molecular formula C18H25NOSi B14587801 N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine CAS No. 61374-28-5](/img/structure/B14587801.png)
N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propan-1-amine backbone, with a methyl(diphenyl)silyl group attached to the oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a methyl(diphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates. It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions of silyl groups with biological molecules. It may also be utilized in the design of novel biomolecules with specific properties.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceutical compounds. Its unique structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine involves its interaction with molecular targets through its amine and silyl groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the silyl group can engage in hydrophobic interactions and steric effects. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-1,3-propanediamine: This compound is structurally similar but lacks the silyl group, making it less hydrophobic and less sterically hindered.
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine: This compound has a trimethoxysilyl group instead of a methyl(diphenyl)silyl group, which affects its reactivity and solubility.
N,N-Dimethyl-3-(methylphenylsilyl)propan-1-amine: This compound has a methylphenylsilyl group, which provides different steric and electronic properties compared to the diphenylsilyl group.
Uniqueness: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine is unique due to the presence of the methyl(diphenyl)silyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
61374-28-5 |
|---|---|
Molekularformel |
C18H25NOSi |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[methyl(diphenyl)silyl]oxypropan-1-amine |
InChI |
InChI=1S/C18H25NOSi/c1-19(2)15-10-16-20-21(3,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 |
InChI-Schlüssel |
QYXGMJLGLIQOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)


![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)

